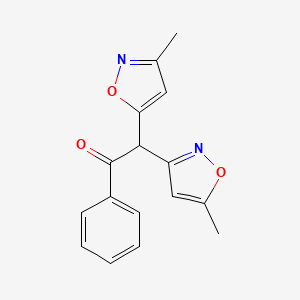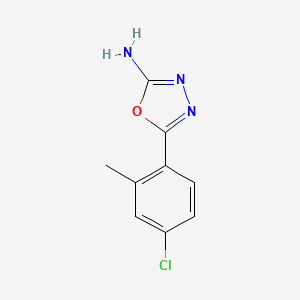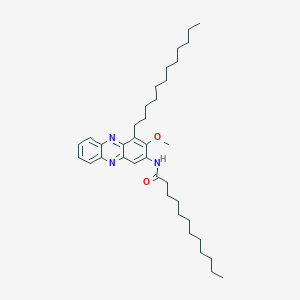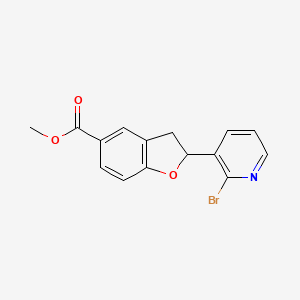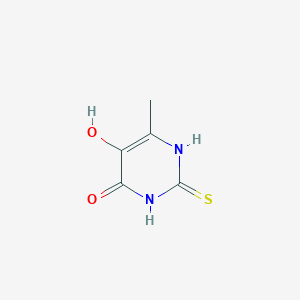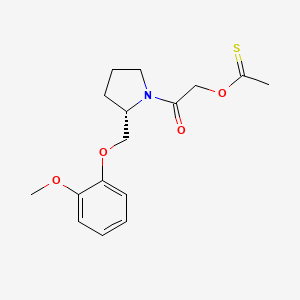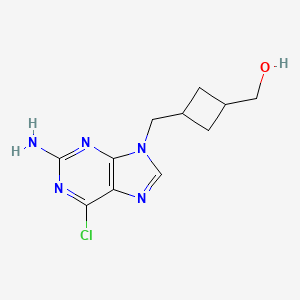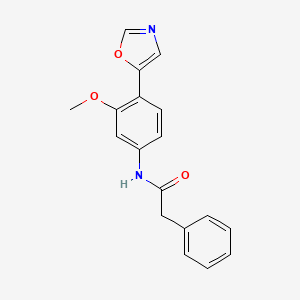
N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, an oxazole ring, and a phenylacetamide moiety
Preparation Methods
The synthesis of N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide involves several steps. One efficient synthetic route includes the reaction of 3-methoxy-4-(oxazol-5-yl)aniline with phenylacetyl chloride under appropriate conditions to form the desired product . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.
Substitution: The phenylacetamide moiety can undergo substitution reactions, particularly at the amide nitrogen.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, as an IMPDH inhibitor, it binds to the enzyme’s active site, preventing the conversion of inosine monophosphate to xanthosine monophosphate, thereby inhibiting nucleotide biosynthesis . In the context of neuropathic pain, it inhibits AAK1, which plays a role in pain signaling pathways .
Comparison with Similar Compounds
N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide can be compared with other similar compounds, such as:
N-(2-(2-(3-methoxy-4-(oxazol-5-yl)phenylamino)oxazol-5-yl)phenyl)-N-methyl-2-morpholinoacetamide (BMS-337197): This compound is also an IMPDH inhibitor but has different substituents that may affect its potency and selectivity.
3-Methoxy-4-(oxazol-5-yl)aniline: This compound shares the oxazole and methoxy groups but lacks the phenylacetamide moiety, making it less complex.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
267405-93-6 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-10-14(7-8-15(16)17-11-19-12-23-17)20-18(21)9-13-5-3-2-4-6-13/h2-8,10-12H,9H2,1H3,(H,20,21) |
InChI Key |
FVMPOTYRHZJMAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)C3=CN=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
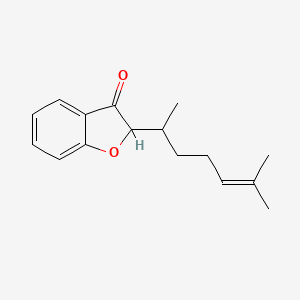
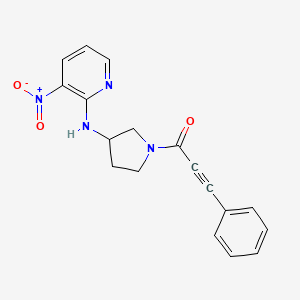
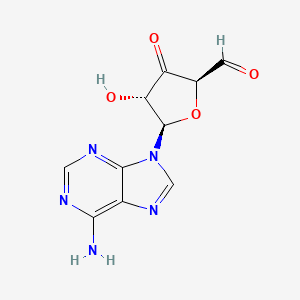

![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
